![molecular formula C8H8F2N4 B2479482 3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine CAS No. 2408970-52-3](/img/structure/B2479482.png)
3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine
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Description
The compound “3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine” is a type of pyridine derivative. Pyridines are basic heterocyclic organic compounds with the chemical formula C5H5N. They are structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring at the 3rd position would be an azidomethyl group (-CH2N3), and at the 5th position would be a 1,1-difluoroethyl group (-CHF2) .Chemical Reactions Analysis
Fluorinated diazoalkanes have been reported to be used in cycloaddition reactions . Also, (β-diazo-α,α-difluoroethyl)phosphonates have been used as masked carbenes in visible light-promoted coupling reactions with sulfonic acids .Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
- The synthesis of new heterocyclic systems is a key application of pyridine derivatives. For instance, 2-Methyl-3-cyanopyridines were transformed into 2-azidomethyl derivatives, which then underwent intramolecular cycloaddition to form novel systems containing a 3-(tetrazol-5-yl)pyridine unit (Bliznets, Shorshnev, Aleksandrov, Stepanov, & Lukyanov, 2004).
Pesticide Synthesis
- Pyridine derivatives like 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the compound , have been widely used in the synthesis of pesticides. The processes of synthesizing these derivatives were reviewed and evaluated for their efficiency (Lu Xin-xin, 2006).
Advances in Medical Imaging
- Some pyridine derivatives have been developed for medical imaging. A notable example is the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor. This compound has been labeled with fluorine-18 for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of sterically hindered 3-(5-tetrazolyl)pyridines from nicotinonitriles demonstrates the utility of pyridine derivatives in generating novel heterocyclic systems. These systems have potential applications in various fields of chemistry (Lukyanov, Bliznets, Shorshnev, Aleksandrov, Stepanov, & Vasil’ev, 2006).
Catalytic Methods in Organic Synthesis
- Pyridines are crucial in organic chemistry and drug discovery. A new catalytic method for methylating the aromatic ring of pyridines has been developed, employing feedstock chemicals like methanol and formaldehyde (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Structural Characterization in Chemistry
- The structural characterization of novel interaction products of pyridine derivatives, like 5-trifluoromethyl-pyridine-2-thione, has been studied. These compounds have potential applications in drug development and materials science (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Development of Pharmacological Probes
- Pyridine-modified analogues of 3-(2(S)-Azetidinylmethoxy)pyridine have been synthesized and studied for their affinity for nicotinic acetylcholine receptors. These compounds are important for developing pharmacological probes and potential medications (Koren et al., 1998).
properties
IUPAC Name |
3-(azidomethyl)-5-(1,1-difluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-8(9,10)7-2-6(3-12-5-7)4-13-14-11/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSULRQTYIBBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=C1)CN=[N+]=[N-])(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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